3-acetyl-N-(2-methoxyethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC19926644
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4S |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 |
| Standard InChI Key | XUQGPWJJKDNVIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC |
Introduction
Chemical Identity and Nomenclature
3-Acetyl-N-(2-methoxyethyl)benzenesulfonamide belongs to the sulfonamide family, distinguished by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1, an acetyl group (-COCH₃) at position 3, and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent on the nitrogen atom. The IUPAC name derives from this substitution pattern: N-(2-methoxyethyl)-3-acetylbenzenesulfonamide.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₅NO₄S, calculated as follows:
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Benzene ring (C₆H₅)
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Sulfonamide group (SO₂NH, contributing S, 2O, N, and H)
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Acetyl group (C₂H₃O) at position 3
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2-Methoxyethyl chain (C₃H₇O) on the nitrogen.
The exact molecular weight is 281.31 g/mol, though analogs like 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (C₁₉H₂₃NO₄S) exhibit higher masses due to bulkier substituents .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is documented, analogous benzenesulfonamides are typically synthesized via:
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Sulfonylation: Reacting 3-acetylbenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous conditions.
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Phosphorus Oxychloride-Mediated Coupling: As demonstrated for N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide, refluxing precursors with POCl₃ facilitates amide bond formation .
Example Reaction:
This method requires strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .
Purification and Characterization
Post-synthesis purification involves recrystallization from ethanol or methanol, yielding colorless prisms . Analytical techniques include:
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NMR Spectroscopy: To confirm acetyl (δ 2.6 ppm, singlet) and methoxyethyl (δ 3.3–3.5 ppm, multiplet) groups.
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Mass Spectrometry: Expected molecular ion peak at m/z 281.31 .
Molecular Structure and Conformational Analysis
X-ray Crystallography Data (Analog-Based)
The title compound’s structure can be inferred from related sulfonamides. For example:
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N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibits a dihedral angle of 88.99° between aromatic rings, stabilized by intramolecular C–H⋯O hydrogen bonds .
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3-Acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide adopts a twisted conformation due to steric hindrance from the phenylbutyl group .
Hydrogen Bonding and Stacking Interactions
Key interactions observed in analogs:
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N–H⋯O Dimers: Form inversion-related dimers via sulfonamide N–H and carbonyl O atoms (bond length: 2.89 Å) .
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π–π Stacking: Centroid distances of 3.61–3.68 Å between benzene rings, enhancing crystal packing .
Physicochemical Properties
Solubility and Partitioning
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logP (Octanol-Water): Estimated at 2.1–2.5 using group contribution methods, indicating moderate lipophilicity .
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Water Solubility: Poor (<1 mg/mL at 25°C), typical of sulfonamides with hydrophobic substituents .
Thermal Stability
Analogous compounds decompose above 200°C, with melting points ranging from 150–180°C .
Biological and Industrial Applications
Material Science
Methoxyethyl chains improve solubility in polar solvents, making the compound a candidate for polymer additives or coatings .
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